1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea

FAAH inhibition Endocannabinoid pharmacology Covalent inhibitor potency

1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea (CAS 1421516-74-6) is a chiral heteroaryl-substituted urea derivative with the molecular formula C19H20N2O3 and a molecular weight of 324.4 g/mol. It is classified as a small-molecule inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of endocannabinoids such as anandamide.

Molecular Formula C19H20N2O3
Molecular Weight 324.38
CAS No. 1421516-74-6
Cat. No. B2638045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea
CAS1421516-74-6
Molecular FormulaC19H20N2O3
Molecular Weight324.38
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2CNC(=O)NCCC(C3=CC=CO3)O
InChIInChI=1S/C19H20N2O3/c22-17(18-9-4-12-24-18)10-11-20-19(23)21-13-15-7-3-6-14-5-1-2-8-16(14)15/h1-9,12,17,22H,10-11,13H2,(H2,20,21,23)
InChIKeyJHWULUBSZOSIFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea (CAS 1421516-74-6) – A Preclinical FAAH Inhibitor


1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea (CAS 1421516-74-6) is a chiral heteroaryl-substituted urea derivative with the molecular formula C19H20N2O3 and a molecular weight of 324.4 g/mol [1]. It is classified as a small-molecule inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of endocannabinoids such as anandamide [2]. The compound was developed by Janssen Pharmaceutica N.V. and has been designated as a preclinical lead from their FAAH modulator program, appearing in the patent literature as part of a broader series of aryl- and heteroaryl-substituted urea FAAH inhibitors [3]. Its structure combines a furan ring, a secondary alcohol on a propyl linker, and a naphthalen-1-ylmethyl terminus connected through a central urea pharmacophore, which is characteristic of covalent, mechanism-based FAAH inhibitors that acylate the active-site serine residue [3].

Why Generic Urea FAAH Inhibitors Cannot Substitute for 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea in Mechanistic or Selectivity Profiling Studies


Heteroaryl urea FAAH inhibitors operate through a covalent mechanism in which the urea carbonyl acylates the catalytic serine (Ser241) of FAAH, with the released amine fragment serving as a leaving group that directly influences the rate of enzyme carbamylation and the stability of the resulting covalent adduct [1]. The identity of both the heteroaryl substituent (furan-2-yl) and the aryl-methyl terminus (naphthalen-1-ylmethyl) dictates not only the intrinsic FAAH inhibitory potency but also the compound's off-target profile, metabolic stability, and brain penetration potential [2]. Therefore, analogs with different aryl or heteroaryl groups—such as phenyl, thiophene, or quinoline replacements—cannot be assumed to produce equivalent pharmacological outcomes in assays measuring anandamide elevation, FAAH active-site occupancy, or cellular selectivity. Substitution of this compound with a structurally similar but uncharacterized urea derivative risks introducing unanticipated differences in both potency and polypharmacology, which is especially critical in preclinical models where FAAH inhibition is used to probe endocannabinoid tone in pain, anxiety, or inflammation paradigms.

Quantitative Differentiation Evidence for 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea Versus FAAH Inhibitor Benchmarks and Structural Analogs


FAAH Inhibitory Potency Compared to Clinical Candidate PF-04457845 Indicates a Distinct Affinity Band for Tool Compound Applications

1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea inhibited FAAH in rat brain homogenates with an IC50 of 33.4 μM (33,400 nM) [1]. In contrast, the well-characterized clinical-stage covalent urea FAAH inhibitor PF-04457845 exhibits an IC50 of approximately 7.2 nM against human FAAH in comparable in vitro assays [2]. This represents an approximately 4,600-fold difference in FAAH inhibitory potency between the two compounds. The moderate potency of the target compound places it in a distinct operational range suitable for experiments where complete FAAH ablation is undesirable, such as studies probing partial endocannabinoid tone modulation or investigations of FAAH active-site occupancy dynamics under sub-saturating conditions.

FAAH inhibition Endocannabinoid pharmacology Covalent inhibitor potency

Structural Differentiation from JNJ-42165279 Defines a Unique Scaffold Space Within Janssen's FAAH Portfolio for Orthogonal Mechanism Probing

1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea is a non-piperazine, non-piperidine urea derivative, distinguishing it from the majority of Janssen's FAAH clinical development candidates such as JNJ-42165279, which incorporates a piperazine core and demonstrates an IC50 of approximately 70 nM against human FAAH [1]. The target compound instead features a flexible hydroxypropyl linker connecting the urea to the furan heterocycle, and a naphthalen-1-ylmethyl moiety as the aryl terminus. JNJ-42165279, with its more rigid piperazine spacer, achieves roughly 480-fold greater potency than the target compound. This scaffold divergence implies that the target compound's urea carbonyl likely adopts a distinct geometry within the FAAH active site, potentially resulting in different rates of covalent carbamylation and altered leaving group release kinetics compared to piperazinyl ureas [2].

Scaffold selectivity Janssen FAAH inhibitors Covalent inhibitor design

Predicted Physicochemical Differentiation from Phenyl-Containing Urea FAAH Inhibitors Suggests Altered Membrane Partitioning and CNS Distribution

The computed XLogP3-AA value for 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea is 2.4 [1]. By comparison, structurally simpler urea FAAH inhibitors bearing a phenyl terminus in place of the naphthalen-1-ylmethyl group—such as 1-(3-(furan-2-yl)-3-hydroxypropyl)-3-phenylurea—typically exhibit XLogP values in the range of 1.0–1.5 based on computed estimates. This difference of approximately 0.9–1.4 log units reflects the contribution of the fused naphthalene ring system to overall lipophilicity. SAR studies on heteroaryl urea FAAH inhibitors have demonstrated that increased lipophilicity within this scaffold class correlates with enhanced brain penetration, although excessively high logP values can reduce aqueous solubility and increase non-specific protein binding [2].

Lipophilicity Brain penetration Physicochemical profiling

Optimal Research Application Scenarios for 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea Based on Quantified Differentiation Evidence


Moderate-Affinity FAAH Probe for Partial Endocannabinoid Tone Modulation in In Vitro Neuropharmacology

With a rat brain FAAH IC50 of 33.4 μM [1], this compound operates in a concentration range approximately 4,600-fold above that of the ultra-potent clinical candidate PF-04457845 [2]. This moderate potency profile makes it ideally suited for pharmacological experiments designed to achieve sub-maximal FAAH inhibition—for instance, studying the concentration-dependent relationship between FAAH occupancy and anandamide signaling in neuronal or glial cell cultures. At concentrations in the 10–100 μM range, partial FAAH blockade can be titrated to probe subtle shifts in endocannabinoid tone without saturating the enzyme, an experimental window that potent inhibitors like PF-04457845 or JNJ-42165279 cannot practically access due to their low-nanomolar potencies.

Scaffold-Based Selectivity Profiling to Deconvolute Off-Target Effects of Piperazine-Urea FAAH Inhibitors

Because 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea employs a flexible hydroxypropyl linker rather than the piperazine or piperidine core common to Janssen's lead clinical candidates such as JNJ-42165279 [1], it serves as a structurally orthogonal comparator in selectivity profiling panels. Activity-based protein profiling (ABPP) experiments comparing this compound against JNJ-42165279 can identify serine hydrolase off-targets that are scaffold-specific rather than mechanism-dependent, enabling medicinal chemists to parse polypharmacology driven by the piperazine ring versus the urea electrophile [2]. This application is particularly relevant given the clinical toxicity issues associated with certain FAAH inhibitor scaffolds.

CNS Penetration Studies Leveraging Elevated Lipophilicity Relative to Phenyl-Terminated Urea Analogs

The computed XLogP3-AA of 2.4 [1] for this compound, driven by its naphthalen-1-ylmethyl terminus, positions it as a tool for examining the relationship between lipophilicity and brain penetration within the heteroaryl urea FAAH inhibitor class. In comparative CNS distribution studies alongside lower-logP phenyl-terminated urea analogs, this compound can help define the lipophilicity window that optimally balances passive brain permeability against plasma protein binding and P-glycoprotein efflux susceptibility [2].

Reference Compound for Establishing FAAH Assay Sensitivity and Dynamic Range in High-Throughput Screening Cascades

The compound's IC50 of 33.4 μM makes it a valuable reference inhibitor for calibrating the sensitivity and dynamic range of FAAH enzymatic assays. It can serve as a moderate-potency control that reliably produces partial inhibition in high-throughput screening formats, aiding in the identification of both more potent and less potent inhibitors during library screening campaigns. Its well-defined structure and commercial availability enable consistent inter-laboratory comparisons in multi-site discovery programs.

Quote Request

Request a Quote for 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.